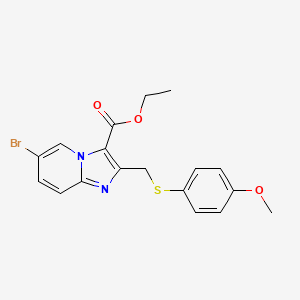

Antibacterial agent 185

Description

BenchChem offers high-quality Antibacterial agent 185 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antibacterial agent 185 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H17BrN2O3S |

|---|---|

Molecular Weight |

421.3 g/mol |

IUPAC Name |

ethyl 6-bromo-2-[(4-methoxyphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine-3-carboxylate |

InChI |

InChI=1S/C18H17BrN2O3S/c1-3-24-18(22)17-15(20-16-9-4-12(19)10-21(16)17)11-25-14-7-5-13(23-2)6-8-14/h4-10H,3,11H2,1-2H3 |

InChI Key |

CCYSHGDZDHFAAR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)CSC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Teixobactin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin is a novel depsipeptide antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae.[1][2] It represents a new class of antibiotics with potent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Mycobacterium tuberculosis.[3][4] A key feature of teixobactin is the lack of detectable resistance development, making it a promising candidate for combating antimicrobial resistance.[4][5] This guide provides a comprehensive overview of the molecular mechanisms underlying teixobactin's antibacterial action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: A Two-Pronged Attack

Teixobactin exerts its potent bactericidal effects through a dual-targeting mechanism that disrupts the bacterial cell envelope.[6][7] It simultaneously inhibits the synthesis of two essential cell wall components: peptidoglycan and teichoic acid.[5][8] This is achieved by binding to their lipid-linked precursors, Lipid II and Lipid III, respectively.[1][5]

The primary mode of action involves the following key steps:

-

Binding to Lipid II and Lipid III: Teixobactin binds with high affinity to the highly conserved pyrophosphate-sugar moiety of Lipid II and Lipid III.[7][9] This interaction is crucial and is mediated by the unique enduracididine residue at the C-terminus of teixobactin.[7]

-

Inhibition of Cell Wall Synthesis: By sequestering Lipid II and Lipid III, teixobactin prevents their incorporation into the growing peptidoglycan and teichoic acid chains, thereby halting cell wall biosynthesis.[1][5]

-

Formation of Supramolecular Fibrils: Upon binding to Lipid II, teixobactin molecules oligomerize and form supramolecular fibrillar structures on the bacterial membrane.[6][7] These fibrils act as a sink, effectively concentrating teixobactin at the site of action and sequestering Lipid II.[10]

-

Membrane Disruption: The formation of these large supramolecular structures displaces phospholipids, leading to a thinning of the cell membrane and compromising its integrity.[6][7] This disruption of the membrane potential contributes significantly to the bactericidal activity of teixobactin.[6]

-

Induction of Autolysis: The inhibition of cell wall synthesis and subsequent membrane damage trigger the delocalization of autolysins, enzymes that degrade the cell wall, leading to cell lysis.[8][11]

This multi-faceted attack on the cell envelope makes it exceedingly difficult for bacteria to develop resistance through single-point mutations.[5]

Quantitative Data

The antibacterial potency of teixobactin and its derivatives has been quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of Teixobactin and its Derivatives against Gram-Positive Bacteria

| Compound | S. aureus (ATCC 29213) | B. subtilis (ATCC 6051) | MRSA (Clinical Isolates) | VRE (Clinical Isolates) | Reference |

| Teixobactin (Natural) | 0.5 - 1 µg/ml | 0.5 µg/ml | 2 - 4 µg/ml | 4 µg/ml | [12] |

| Analogue 3 | 32 µg/ml | - | 32 µg/ml | 16 µg/ml | [12][13] |

| Analogue 4 | 2 µg/ml | 0.5 µg/ml | 2 µg/ml | 4 µg/ml | [12][13] |

| Analogue 5 | 4 µg/ml | - | 4 µg/ml | 8 µg/ml | [12][13] |

| Vancomycin (Control) | 0.5 - 1 µg/ml | - | 1 µg/ml | - | [12] |

Table 2: Minimum Bactericidal Concentrations (MBCs) of a Teixobactin Analogue

| Compound | E. faecalis (ATCC 29212) | E. faecalis (ATCC 47077) | Reference |

| L-Chg10-teixobactin | 0.8 µg/mL | 0.8 µg/mL | |

| Ampicillin (Control) | 10 µg/mL | 20 µg/mL |

Table 3: Binding Affinities (Kd) of Teixobactin and Analogues to Lipid II Variants

| Compound | Gram-positive Lipid II | Gram-negative Lipid II | Reference |

| Teixobactin (1) | 0.60 µM | 1.36 µM | [14] |

| Analogue 2 (Arg substitution) | 0.10 µM | 0.06 µM | [14] |

| Analogue 3 (Lys substitution) | 0.60 µM | 0.90 µM | [14] |

| Analogue 4 | 63 µM | 1.68 mM | [14] |

| Analogue 5 | 38 µM | 2.30 mM | [14] |

Experimental Protocols

The elucidation of teixobactin's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

1. Minimum Inhibitory Concentration (MIC) Determination

-

Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Methodology (Microbroth Dilution):

-

Prepare serial dilutions of the teixobactin analogues in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[15]

-

Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.[15]

-

Include a positive control (bacteria and medium without antibiotic) and a negative control (medium only).[13]

-

Incubate the plates at 35-37°C for 18-24 hours.[13]

-

The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

-

2. Time-Kill Kinetic Assay

-

Principle: To assess the rate and extent of bactericidal activity of an antimicrobial agent over time.

-

Methodology:

-

Prepare bacterial cultures in the logarithmic growth phase.

-

Add the teixobactin derivative at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).[13]

-

Incubate the cultures at 37°C with shaking.

-

At specified time intervals (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Plot the log10 CFU/mL against time to generate the time-kill curves.[13]

-

3. Lipid II Binding Assay (Thin-Layer Chromatography)

-

Principle: To demonstrate the direct interaction of teixobactin with Lipid II.

-

Methodology:

-

Purify Lipid II from a suitable bacterial source.

-

Incubate purified Lipid II with varying molar ratios of teixobactin.[9]

-

Extract the lipid intermediates from the reaction mixture.[9]

-

Spot the extracts onto a thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using an appropriate solvent system.

-

Visualize the lipid intermediates on the TLC plate. A reduction in the amount of free Lipid II in the presence of teixobactin indicates binding.[9]

-

4. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

-

Principle: To determine the atomic-level structure and interactions of teixobactin when bound to Lipid II within a membrane environment.

-

Methodology:

-

Synthesize isotopically labeled (e.g., 13C, 15N) teixobactin and Lipid II.[6]

-

Reconstitute the teixobactin-Lipid II complex into lipid bilayers that mimic the bacterial cell membrane.

-

Perform ssNMR experiments to measure intermolecular distances and determine the three-dimensional structure of the complex.[6]

-

Analyze the ssNMR data to identify the specific amino acid residues of teixobactin that interact with Lipid II and with other teixobactin molecules.[6]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows described in this guide.

Caption: The dual-targeting mechanism of action of Teixobactin.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Logical relationship explaining the lack of detectable resistance to Teixobactin.

Conclusion

Teixobactin's multifaceted mechanism of action, involving the simultaneous inhibition of peptidoglycan and teichoic acid synthesis, coupled with the disruption of the cell membrane, represents a significant advancement in the fight against drug-resistant Gram-positive bacteria. The lack of observed resistance to date underscores the potential of this novel antibiotic. Further research into the structure-activity relationships of teixobactin and its analogues will be crucial for the development of next-generation antibiotics that can effectively combat the growing threat of antimicrobial resistance.

References

- 1. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Teixobactin - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Teixobactin kills bacteria by a two-pronged attack on the cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual Targeting of Cell Wall Precursors by Teixobactin Leads to Cell Lysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Teixobactin Kills Bacteria by Attacking the Cell Envelope in Two Ways - CBIRT [cbirt.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates [frontiersin.org]

- 13. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

An In-Depth Technical Guide to the Physicochemical Properties of the FtsZ-Targeting Antibacterial Agent PC190723

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the global battle against antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a promising and relatively untapped target for novel antibiotics. FtsZ, a prokaryotic homolog of eukaryotic tubulin, is a highly conserved GTPase that polymerizes to form the Z-ring at the future division site, a critical step in bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death. This guide provides a detailed technical overview of the physicochemical properties and biological activity of PC190723, a potent and selective inhibitor of FtsZ, which serves as a representative example of the 3-methoxybenzamide class of antibacterial agents. While sometimes referred to by internal compound numbers in research, such as "Antibacterial agent 185" or "compound IP-01," PC190723 is a well-characterized molecule that exemplifies the therapeutic potential of targeting FtsZ.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development and formulation. The key properties of PC190723 are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2,6-difluoro-N-(5-methyl-1,3-thiazol-2-yl)-3-methoxybenzamide | [1] |

| Chemical Formula | C₁₂H₉F₂N₃O₂S | [2] |

| Molecular Weight | 301.29 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not explicitly reported in the reviewed literature. | |

| Solubility | Poor aqueous solubility, a common characteristic of this class of compounds, often requiring formulation as a prodrug for in vivo studies. | [3] |

| LogP | Not explicitly reported, but as a benzamide derivative, it is expected to have moderate lipophilicity. |

Mechanism of Action: Inhibition of FtsZ Polymerization

PC190723 exerts its antibacterial effect by specifically targeting FtsZ. Unlike compounds that inhibit GTP binding, PC190723 binds to a site on FtsZ that is distinct from the nucleotide-binding pocket. This binding event stabilizes the FtsZ polymer, effectively locking it in a conformation that is incompatible with the dynamic assembly and disassembly required for the proper function of the Z-ring. This leads to an increase in FtsZ polymerization and bundling, ultimately disrupting the process of cell division.[4][5]

Signaling Pathway Diagram

References

- 1. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites [mdpi.com]

- 3. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of the Novel Antibacterial Agent Clovibactin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of Clovibactin, a novel depsipeptide antibiotic isolated from the uncultured bacterium Eleftheria terrae. The methodologies and data presented herein serve as a practical reference for the characterization of complex natural products in drug discovery.

Introduction

Clovibactin has emerged as a promising antibacterial candidate due to its unique mechanism of action, which involves targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors (C1, C3, and C55). Its activity against a broad spectrum of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), underscores its therapeutic potential. The structural elucidation of Clovibactin was a critical step in understanding its mode of action and enabling further development. This was achieved through a combination of advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, along with chemical degradation and synthesis.

Isolation and Purification

The producing bacterium, Eleftheria terrae, was isolated from a sandy soil sample from North Carolina, USA. Clovibactin was produced by fermentation of the bacterium and subsequently extracted from the culture broth.

Experimental Protocol: Isolation and Purification

-

Fermentation: E. terrae was cultured in a suitable production medium and incubated to allow for the biosynthesis of Clovibactin.

-

Extraction: The culture broth was extracted with an organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.

-

Chromatography: The crude extract was subjected to multiple rounds of chromatographic purification. This typically involves:

-

Solid-Phase Extraction (SPE): To remove highly polar and non-polar impurities.

-

High-Performance Liquid Chromatography (HPLC): A series of reversed-phase HPLC steps were employed to isolate Clovibactin to high purity. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.

-

-

Purity Assessment: The purity of the final compound was confirmed by analytical HPLC and LC-MS.

Structural Elucidation

The determination of Clovibactin's planar structure and stereochemistry was accomplished through a multi-faceted approach.

HRMS provided the molecular formula of Clovibactin.

Experimental Protocol: HRMS Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source was used.

-

Sample Preparation: A dilute solution of purified Clovibactin in methanol was infused into the ESI source.

-

Data Acquisition: Mass spectra were acquired in positive ion mode.

-

Data Analysis: The accurate mass measurement of the protonated molecule [M+H]⁺ was used to calculate the elemental composition.

Table 1: HRMS Data for Clovibactin

| Ion | Calculated m/z | Measured m/z | Elemental Composition |

| [M+H]⁺ | 1177.6345 | 1177.6341 | C₅₇H₈₆N₁₁O₁₇ |

A suite of 1D and 2D NMR experiments was crucial for elucidating the connectivity of the atoms in Clovibactin.

Experimental Protocol: NMR Analysis

-

Sample Preparation: The purified Clovibactin was dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: NMR spectra were acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Experiments: The following NMR experiments were conducted:

-

¹H NMR: To identify the types and number of protons.

-

¹³C NMR: To identify the types and number of carbons.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., an amino acid residue).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is key for connecting different fragments.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in sequencing and stereochemical analysis.

-

Table 2: Representative ¹H and ¹³C NMR Data for an Amino Acid Residue in Clovibactin (in DMSO-d₆)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| NH | 8.50 (d, J=7.5 Hz) | - | Cα, C' |

| Hα | 4.30 (m) | 55.0 | Cβ, C' |

| Hβ | 1.80 (m), 1.95 (m) | 30.1 | Cα, Cγ, C' |

| C' (Carbonyl) | - | 172.5 | - |

Note: This table is a generalized representation. The full dataset would include assignments for all residues.

To determine the absolute configuration of the amino acid residues, Advanced Marfey's analysis was performed.

Experimental Protocol: Marfey's Analysis

-

Hydrolysis: Clovibactin was hydrolyzed into its constituent amino acids using 6 N HCl at an elevated temperature.

-

Derivatization: The amino acid hydrolysate was derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) or its D-enantiomer.

-

LC-MS Analysis: The resulting diastereomeric derivatives were analyzed by LC-MS.

-

Comparison: The retention times of the derivatives were compared to those of authentic L- and D-amino acid standards derivatized in the same manner. This allowed for the unambiguous assignment of the stereochemistry of each amino acid.

Visualizing the Elucidation Workflow

The logical flow of the structural elucidation process is a critical aspect of understanding the discovery of new molecules.

Caption: Workflow for the Structural Elucidation of Clovibactin.

Antibacterial Activity

The antibacterial activity of Clovibactin was evaluated against a panel of pathogenic bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: MIC Determination

-

Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria were used.

-

Assay: A two-fold serial dilution of Clovibactin was prepared in a 96-well plate with cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well was inoculated with a standardized bacterial suspension.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC was defined as the lowest concentration of Clovibactin that completely inhibited visible bacterial growth.

Table 3: MIC Values of Clovibactin against Selected Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.5 |

| Staphylococcus aureus (MRSA) USA300 | 0.5 |

| Streptococcus pneumoniae ATCC 49619 | 1 |

| Enterococcus faecalis ATCC 29212 | 2 |

| Bacillus subtilis ATCC 6633 | 0.25 |

| Escherichia coli ATCC 25922 | >64 |

Conclusion

The structural elucidation of Clovibactin was a systematic process that relied on the integration of data from multiple advanced analytical techniques. The determination of its complex depsipeptide structure has been instrumental in understanding its novel mechanism of action and provides a foundation for future medicinal chemistry efforts to optimize its properties. This guide outlines the key experimental methodologies and data that are fundamental to natural product drug discovery.

Preliminary Toxicity Screening of Antibacterial Agent 185: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 185, also identified as compound IP-01, is a novel antibacterial compound with the chemical name ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate. It has demonstrated potent and narrow-spectrum activity against Streptococcus pneumoniae. This technical guide provides a consolidated overview of the currently available information regarding its antibacterial mechanism. However, a comprehensive review of publicly accessible scientific literature and safety data reveals a significant lack of specific preliminary toxicity data for this compound. This document outlines the known characteristics of Antibacterial Agent 185 and discusses the general toxicological considerations for the broader class of imidazo[1,2-a]pyridine derivatives, while clearly noting the absence of specific data for the agent itself.

Compound Identification

-

Designation: Antibacterial agent 185

-

Internal Code: Compound IP-01

-

Chemical Name: ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate

-

Core Structure: Imidazo[1,2-a]pyridine

Antibacterial Mechanism of Action

Antibacterial agent 185 functions as a potent inhibitor of the filamentous temperature-sensitive mutant Z (FtsZ) protein in Streptococcus pneumoniae.[1] FtsZ is a crucial protein involved in bacterial cell division. By targeting FtsZ, Antibacterial agent 185 disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to the inhibition of bacterial proliferation.[2][3] The agent is noted for its narrow-spectrum activity, specifically targeting S. pneumoniae with minimal activity against other bacteria.[2]

Signaling Pathway: Inhibition of Bacterial Cell Division

The mechanism of action involves the direct inhibition of FtsZ polymerization and bundling by increasing GTP hydrolysis.[1] This disruption of FtsZ function is a key strategy in the development of new antibacterial agents, particularly in the face of rising antibiotic resistance.

Caption: Mechanism of action of Antibacterial Agent 185.

Preliminary Toxicity Profile

Despite a thorough review of available scientific literature, no specific preliminary toxicity data (e.g., LD50, cytotoxicity IC50, NOAEL) for Antibacterial agent 185 (ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate) has been publicly reported. The primary research available focuses on its synthesis and antibacterial efficacy.[2][3]

General Toxicity of Imidazo[1,2-a]pyridine Derivatives

While no data is available for Antibacterial Agent 185 specifically, some studies on other molecules within the imidazo[1,2-a]pyridine class can offer general insights. It is crucial to note that these findings are not directly transferable to Antibacterial agent 185 and should be interpreted with caution.

-

In Silico Predictions: An in silico analysis of a different selenylated imidazo[1,2-a]pyridine derivative suggested potential effects on the reproductive system, but no mutagenic, carcinogenic, or irritability effects were predicted.[4]

-

In Vitro Studies: The same study found that the derivative MRK-107 did not induce cell death in K562 and monocyte cells but did decrease cell proliferation and induce senescence.[4] Another compound in this class, 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine, was evaluated for its cytotoxicity on the human hepatocyte HepG2 cell line and showed low cytotoxicity.[5]

-

GHS Classification of a Related Compound: A related but distinct chemical, Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, has a GHS classification indicating it may cause skin irritation, serious eye irritation, and respiratory irritation.[1]

Data Presentation

Due to the absence of quantitative toxicity data for Antibacterial agent 185, the creation of summary tables as per the core requirements is not possible at this time.

Experimental Protocols for Toxicity Screening

Detailed experimental protocols for the toxicity screening of Antibacterial agent 185 are not available in the public domain. For future research, a standard battery of preliminary toxicity assays would be recommended, as outlined in the workflow below.

Workflow: Standard Preliminary Toxicity Screening

Caption: A generalized workflow for preliminary toxicity screening.

Conclusion

Antibacterial agent 185 (compound IP-01) is a promising narrow-spectrum antibacterial agent targeting the FtsZ protein of Streptococcus pneumoniae. While its mechanism of action is understood, there is a notable absence of publicly available data on its preliminary toxicity profile. The information on related imidazo[1,2-a]pyridine compounds provides a general context but is not a substitute for specific toxicological studies on Antibacterial agent 185. Further research, including a comprehensive set of in vitro and in vivo toxicity assays, is required to establish a safety profile for this compound and determine its potential for further drug development.

References

- 1. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C10H9BrN2O2 | CID 22031055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Antibacterial Agent 185 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology and pharmacology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3] This application note provides a detailed protocol for determining the MIC of "Antibacterial agent 185" using the broth microdilution method. This method is widely adopted due to its efficiency in testing multiple antibiotics simultaneously and its high accuracy, which is comparable to the agar dilution "gold standard".[4] The protocol is in general alignment with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][5]

Principle of the Assay

The broth microdilution method involves preparing a series of two-fold dilutions of Antibacterial agent 185 in a liquid growth medium in a 96-well microtiter plate.[1][6] Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period of 16-20 hours, the plates are examined for visible signs of bacterial growth, such as turbidity.[4][6] The MIC is the lowest concentration of Antibacterial agent 185 at which no visible growth is observed.[4]

Data Presentation

The results of the MIC assay for Antibacterial agent 185 against various bacterial strains can be summarized in a clear and structured table. This allows for easy comparison of its activity against different microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 185 Against Various Bacterial Strains

| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 29213 | 2 | 4 | 1 - 8 |

| Escherichia coli | 25922 | 8 | 16 | 4 - 32 |

| Pseudomonas aeruginosa | 27853 | 16 | 32 | 8 - 64 |

| Enterococcus faecalis | 29212 | 4 | 8 | 2 - 16 |

MIC₅₀: The concentration of the antibacterial agent required to inhibit the growth of 50% of the tested isolates. MIC₉₀: The concentration of the antibacterial agent required to inhibit the growth of 90% of the tested isolates.

Experimental Protocol

This protocol details the broth microdilution method for determining the MIC of Antibacterial agent 185.

Materials

-

Antibacterial agent 185 stock solution (concentration to be determined based on expected potency)

-

Test bacterial strains (e.g., from American Type Culture Collection - ATCC)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[7]

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette (8- or 12-channel)

-

Single-channel pipettes

-

Spectrophotometer or McFarland turbidity standards[6]

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Incubator (35-37°C)[4]

-

Vortex mixer

Procedure

Day 1: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or broth.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[6] Alternatively, adjust the optical density (OD) at 600 nm to a predefined value.

-

Within 15 minutes of preparation, dilute the adjusted bacterial suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3]

Day 2: Broth Microdilution Assay

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a working solution of Antibacterial agent 185 in the broth medium at a concentration that is twice the highest desired final concentration in the microtiter plate.

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.[8]

-

Add 100 µL of the working solution of Antibacterial agent 185 to the wells in the first column of the plate.

-

Using a multichannel pipette, perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[8] Column 11 will serve as the growth control (no antibacterial agent), and column 12 will be the sterility control (no bacteria).[8]

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum (prepared on Day 1) to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antibacterial agent to its final concentration. Do not add bacteria to column 12.

-

-

Incubation:

-

Cover the microtiter plate with a lid and incubate at 35-37°C for 16-20 hours in ambient air.[4]

-

Day 3: Reading and Interpreting Results

-

Examine the microtiter plate for bacterial growth. The sterility control (column 12) should show no growth (clear), and the growth control (column 11) should show turbidity.

-

The MIC is the lowest concentration of Antibacterial agent 185 at which there is no visible growth (no turbidity) in the wells. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.[8]

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application Notes and Protocols for Antibacterial Agent 185 (WW-185/158) in Bacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 185, also referred to as WW-185 or WW-158, is a novel conjugated ultrashort antimicrobial peptide (AMP). Its design is centered on a strategic balance of hydrophilic and hydrophobic residues, utilizing arginine for its cationic properties and tryptophan for its hydrophobicity.[1][2] This structure allows for potent antimicrobial activity against a range of bacteria, including clinically relevant resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli.[1][2] Notably, this peptide demonstrates negligible hemolytic activity, suggesting a favorable safety profile for potential therapeutic applications.[1][2] Furthermore, it exhibits synergistic or additive effects when used in combination with conventional antibiotics, which could be instrumental in combating multidrug-resistant infections.[1][2]

Mechanism of Action

The antimicrobial activity of Antibacterial Agent 185 is attributed to its composition of arginine and tryptophan residues. The cationic nature of arginine facilitates the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic tryptophan residues are believed to insert into the lipid bilayer of the cell membrane. This disruption of the membrane's integrity leads to increased permeability, leakage of intracellular contents, and ultimately, cell death. This direct action on the cell membrane is a hallmark of many antimicrobial peptides and is thought to be a key reason for the lower propensity of bacteria to develop resistance compared to antibiotics that target specific metabolic pathways.

Data Presentation

Antimicrobial Activity of Antibacterial Agent 185 (WW-185/158)

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Antibacterial Agent 185 have been determined against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Type | MIC (µM) | MBC (µM) | Reference |

| Staphylococcus aureus (ATCC 29215) | Gram-positive (Standard) | 25 | 25 | [1] |

| Methicillin-resistant S. aureus (MRSA) (ATCC BAA-41) | Gram-positive (Resistant) | 35 | 35 | [1] |

| Escherichia coli (ATCC 25922) | Gram-negative (Standard) | 30 | 30 | [1][2] |

| Extended-Spectrum β-Lactamase E. coli (ESBL) | Gram-negative (Resistant) | 50 | 50 | [1][2] |

Synergistic Activity with Conventional Antibiotics

The synergistic potential of Antibacterial Agent 185 has been evaluated in combination with conventional antibiotics using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 indicates synergy.

| Bacterial Strain | Antibiotic | FIC Index | Interpretation | Reference |

| S. aureus | Vancomycin | 0.21 | Synergy | [2] |

| MRSA | Vancomycin | 0.25 | Synergy | [2] |

| E. coli | Rifampicin | < 0.5 | Synergy | [2] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Antibacterial Agent 185.

Materials:

-

Antibacterial Agent 185 (stock solution of known concentration)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and tubes

Procedure:

-

Bacterial Inoculum Preparation:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

-

Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase.

-

Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the bacterial suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of Antibacterial Agent 185:

-

Prepare a 2x working stock solution of Antibacterial Agent 185 in MHB.

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of the 2x working stock of the peptide to the first column of wells and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted peptide.

-

Include a positive control (wells with bacteria and MHB, no peptide) and a negative control (wells with MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of Antibacterial Agent 185 that completely inhibits visible bacterial growth.

-

Optionally, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.

-

Protocol 2: Checkerboard Synergy Assay

This protocol is for assessing the synergistic effects of Antibacterial Agent 185 with a conventional antibiotic.

Materials:

-

Antibacterial Agent 185

-

Conventional antibiotic (e.g., Vancomycin, Rifampicin)

-

Bacterial strain of interest

-

MHB

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of Antibacterial Agent 185 and the conventional antibiotic at concentrations that are multiples of their respective MICs.

-

Prepare the bacterial inoculum as described in the MIC protocol.

-

-

Plate Setup:

-

In a 96-well plate, create a two-dimensional gradient. Serially dilute Antibacterial Agent 185 horizontally and the conventional antibiotic vertically in MHB.

-

This results in each well containing a unique combination of concentrations of the two agents.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

Include controls for each agent alone.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis and FIC Index Calculation:

-

Determine the MIC of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

-

FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

-

FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

-

-

Calculate the FIC Index (FICI): FICI = FIC of Agent A + FIC of Agent B

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 1.0: Additive

-

1.0 < FICI ≤ 4.0: Indifference

-

FICI > 4.0: Antagonism

-

-

Mandatory Visualizations

Caption: Workflow for MIC Determination.

Caption: Workflow for Checkerboard Synergy Assay.

Caption: Proposed Mechanism of Action.

References

Application Notes and Protocols: FtsZ Polymerization Assay with Antibacterial Agent 185

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial cell division is a fundamental process orchestrated by a complex machinery of proteins, with the Filamentous temperature-sensitive Z (FtsZ) protein playing a pivotal role.[1][2][3][4] FtsZ, a prokaryotic homolog of eukaryotic tubulin, polymerizes in a GTP-dependent manner to form the Z-ring at the future division site.[2][3] This Z-ring acts as a scaffold for the recruitment of other proteins that collectively form the divisome, which ultimately leads to cell constriction and division.[1][5] The essential nature of FtsZ in bacterial cytokinesis makes it an attractive target for the development of novel antibacterial agents.[1][6][7]

Antibacterial agent 185 is a novel compound identified for its potential to inhibit bacterial growth. This document provides detailed application notes and protocols for an experimental design to investigate the effect of Antibacterial agent 185 on FtsZ polymerization. The primary methods described are the light scattering assay, sedimentation assay, and GTPase activity assay, which are standard in vitro techniques to study FtsZ assembly dynamics.[8][9][10]

Signaling Pathway and Experimental Workflow

FtsZ Polymerization and Inhibition Pathway

The following diagram illustrates the GTP-dependent polymerization of FtsZ and the proposed inhibitory mechanism of Antibacterial agent 185.

Caption: FtsZ polymerization pathway and its inhibition by Antibacterial agent 185.

Experimental Workflow

The diagram below outlines the overall workflow for assessing the impact of Antibacterial agent 185 on FtsZ polymerization.

Caption: Experimental workflow for evaluating Antibacterial agent 185.

Experimental Protocols

Materials and Reagents

-

Purified FtsZ protein (e.g., from E. coli or B. subtilis)

-

Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂[11]

-

GTP stock solution (100 mM)

-

GDP stock solution (100 mM)

-

Antibacterial agent 185 stock solution (in DMSO)

-

DMSO (vehicle control)

-

Bradford Assay Reagent

-

SDS-PAGE reagents

-

Malachite Green Phosphate Assay Kit

FtsZ Light Scattering Assay

This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.[11][12][13]

Protocol:

-

Set up a fluorometer or a dedicated light scattering instrument to measure 90° angle light scattering. Set both excitation and emission wavelengths to 350 nm.[11]

-

Pre-warm the instrument's cuvette holder to 30°C.[11]

-

In a cuvette, prepare the reaction mixture containing FtsZ (e.g., 12.5 µM) in polymerization buffer.[11]

-

Add varying concentrations of Antibacterial agent 185 or DMSO (vehicle control) to the respective cuvettes and incubate for 5 minutes.

-

Establish a baseline reading for 2-5 minutes.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.[11]

-

Monitor the change in light scattering over time until the signal reaches a plateau and begins to decrease, indicating depolymerization.

FtsZ Sedimentation Assay

This assay separates FtsZ polymers from monomers by ultracentrifugation to quantify the amount of polymerized protein.[8]

Protocol:

-

Prepare reaction mixtures in ultracentrifuge tubes containing FtsZ (e.g., 12 µM) in polymerization buffer.[8]

-

Add varying concentrations of Antibacterial agent 185 or DMSO.

-

Incubate at 30°C for 2 minutes.[8]

-

Initiate polymerization by adding GTP to a final concentration of 2 mM. As a negative control, add GDP to a separate set of tubes.[8]

-

Incubate the reactions for 15 minutes at 30°C to allow for polymerization.[14]

-

Centrifuge the samples at high speed (e.g., 350,000 x g) for 10-15 minutes at 25°C to pellet the FtsZ polymers.[8][14]

-

Carefully separate the supernatant (containing monomers) from the pellet (containing polymers).

-

Resuspend the pellet in an equal volume of buffer as the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and quantify the protein bands using densitometry.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.[8][15] A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).[16]

Protocol:

-

Prepare reaction mixtures in a 96-well plate containing FtsZ in polymerization buffer.

-

Add varying concentrations of Antibacterial agent 185 or DMSO.

-

Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding GTP.

-

At various time points, stop the reaction by adding an EDTA solution.[16]

-

Add the malachite green reagent to each well and incubate for color development.

-

Measure the absorbance at a specified wavelength (e.g., 620 nm).[16]

-

Calculate the amount of Pi released using a standard curve prepared with known phosphate concentrations.

Data Presentation

The quantitative data obtained from the assays should be summarized in the following tables for clear comparison.

Table 1: Effect of Antibacterial Agent 185 on FtsZ Polymerization (Light Scattering Assay)

| Agent 185 Conc. (µM) | Max. Light Scattering (Arbitrary Units) | Initial Rate of Polymerization (AU/min) | % Inhibition |

| 0 (Control) | 0 | ||

| X | |||

| Y | |||

| Z |

Table 2: Quantification of FtsZ Polymerization by Sedimentation Assay

| Agent 185 Conc. (µM) | % FtsZ in Pellet (Polymer) | % FtsZ in Supernatant (Monomer) | % Inhibition of Polymerization |

| 0 (Control) | 0 | ||

| X | |||

| Y | |||

| Z |

Table 3: FtsZ GTPase Activity in the Presence of Antibacterial Agent 185

| Agent 185 Conc. (µM) | GTPase Activity (mol Pi/mol FtsZ/min) | % Inhibition |

| 0 (Control) | 0 | |

| X | ||

| Y | ||

| Z |

Table 4: Summary of IC50 Values for Antibacterial Agent 185

| Assay | IC50 (µM) |

| Light Scattering | |

| Sedimentation | |

| GTPase Activity |

Conclusion

The experimental design outlined in this document provides a comprehensive approach to characterizing the inhibitory effects of Antibacterial agent 185 on FtsZ polymerization. By employing light scattering, sedimentation, and GTPase activity assays, researchers can elucidate the mechanism of action of this potential antibacterial compound. The resulting quantitative data will be crucial for further drug development efforts targeting the essential bacterial cell division protein FtsZ.

References

- 1. tandfonline.com [tandfonline.com]

- 2. FtsZ - Wikipedia [en.wikipedia.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]

- 5. Redefining the roles of the FtsZ-ring in bacterial cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 7. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of Coralmycin A against Gram-positive Bacteria

Note on "Antibacterial Agent 185": Initial searches for a specific "Antibacterial agent 185" did not yield a clearly defined compound with substantial research data. The scientific literature contains references to various antimicrobial agents, including a mention of "WW-185," which appears to be a potential typographical error in a study focused on a different peptide[1]. To provide a comprehensive and data-rich resource as requested, these application notes will focus on Coralmycin A , a well-characterized antibacterial agent with significant activity against Gram-positive bacteria, for which detailed experimental data is available.

Introduction to Coralmycin A

Coralmycin A is a novel antibiotic isolated from the myxobacterium Corallococcus coralloides M23[2]. It belongs to a class of compounds that exhibit potent antibacterial activity, particularly against multidrug-resistant (MDR) Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[2][3][4]. Its unique molecular structure and mechanism of action make it a promising candidate for the development of new treatments for challenging bacterial infections[2]. Coralmycins have also demonstrated activity against some Gram-negative bacteria[5][6][7].

Mechanism of Action

Coralmycin A exerts its antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair[2][8][9]. Unlike fluoroquinolone antibiotics, which also target DNA gyrase, coralmycins are believed to bind to a different site on the enzyme[2][5]. This alternative binding mode is significant as it suggests that Coralmycin A may be effective against bacteria that have developed resistance to existing quinolone antibiotics, showing limited cross-resistance[2][5].

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for Coralmycin A against a range of Gram-positive clinical isolates, as compared to other antibiotics. The MIC90 represents the concentration at which 90% of the tested strains were inhibited.

Table 1: Activity of Coralmycin A against Methicillin-Resistant Staphylococci [2][4]

| Organism (No. of Isolates) | Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| MRSA (42) | Coralmycin A | 0.25 - 2 | 0.5 | 1 |

| DH-coralmycin A | 2 - 16 | 4 | 8 | |

| Vancomycin | 1 - 2 | 1 | 2 | |

| Daptomycin | 0.5 - 2 | 1 | 2 | |

| Linezolid | 1 - 4 | 2 | 4 | |

| Coagulase-Negative Staphylococci (31) | Coralmycin A | 0.12 - 2 | 0.5 | 1 |

| DH-coralmycin A | 1 - 16 | 4 | 8 | |

| Vancomycin | 1 - 4 | 2 | 4 | |

| Daptomycin | 0.25 - 2 | 0.5 | 1 | |

| Linezolid | 1 - 2 | 1 | 2 |

Table 2: Activity of Coralmycin A against Enterococci and Streptococci [2][4]

| Organism (No. of Isolates) | Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Vancomycin-Resistant Enterococcus (46) | Coralmycin A | 0.25 - 2 | 0.5 | 1 |

| DH-coralmycin A | 2 - >32 | 8 | 16 | |

| Daptomycin | 2 - 16 | 4 | 8 | |

| Linezolid | 1 - 4 | 2 | 4 | |

| Streptococcus pneumoniae (27) | Coralmycin A | 0.12 - 2 | 1 | 1 |

| DH-coralmycin A | 1 - 8 | 4 | 4 | |

| Vancomycin | 0.25 - 0.5 | 0.5 | 0.5 | |

| Daptomycin | 2 - 16 | 4 | 8 | |

| Linezolid | 1 - 4 | 2 | 4 |

Experimental Protocols

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria[10][11][12][13].

Objective: To determine the lowest concentration of Coralmycin A that completely inhibits the visible growth of a Gram-positive bacterial strain.

Materials:

-

Coralmycin A stock solution (e.g., in DMSO)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35 ± 2 °C)

-

Microplate reader (optional, for OD measurement)

Procedure:

-

Prepare Antibiotic Dilutions: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the highest concentration of Coralmycin A to be tested into well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no antibiotic). e. Well 12 serves as the sterility control (no bacteria).

-

Prepare Bacterial Inoculum: a. From a fresh culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

-

Inoculation: a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. b. The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.

-

Incubation: a. Seal the plate or cover with a lid to prevent evaporation. b. Incubate the plate at 35 ± 2 °C for 18-24 hours in ambient air.

-

Reading Results: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of Coralmycin A in which there is no visible growth (clear well). b. Optionally, read the optical density (OD) at 600 nm using a microplate reader.

This protocol determines the rate at which an antibacterial agent kills a bacterial population and can distinguish between bactericidal and bacteriostatic effects[2].

Objective: To assess the bactericidal activity of Coralmycin A against a Gram-positive bacterial strain over time.

Materials:

-

Coralmycin A stock solution

-

Bacterial culture in logarithmic growth phase

-

Culture tubes with CAMHB

-

Shaking incubator (37 °C)

-

Sterile saline for dilutions

-

Agar plates for colony counting (e.g., Tryptic Soy Agar)

-

Spectrophotometer

Procedure:

-

Prepare Cultures: a. Inoculate CAMHB with the test bacterium and incubate until it reaches the early logarithmic phase of growth (e.g., OD600 of ~0.1). b. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in several flasks.

-

Add Antibiotic: a. Add Coralmycin A to the test flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). b. Include a growth control flask with no antibiotic.

-

Incubation and Sampling: a. Incubate all flasks in a shaking incubator at 37 °C. b. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.

-

Determine Viable Counts: a. Perform serial 10-fold dilutions of each aliquot in sterile saline. b. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates. c. Incubate the plates at 37 °C for 18-24 hours.

-

Data Analysis: a. Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. b. Plot the log10 CFU/mL versus time for each concentration of Coralmycin A and the growth control. c. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

In Vivo Applications

In vivo studies are crucial for evaluating the therapeutic potential of a new antibiotic. Coralmycin A has been tested in a mouse respiratory tract infection model[2][3][4]. In these studies, subcutaneous administration of Coralmycin A demonstrated both bacteriostatic and bactericidal effects against S. pneumoniae[2]. Pharmacokinetic analyses in mice showed that Coralmycin A has a moderate volume of distribution and moderate-to-high clearance[3][4]. The bioavailability was significantly higher after subcutaneous administration compared to other routes[2][3][4]. These findings support the potential of Coralmycin A as a new therapeutic agent for treating infections caused by MDR Gram-positive bacteria[2][3].

References

- 1. Structure Elucidation, Total Synthesis, Antibacterial In Vivo Efficacy and Biosynthesis Proposal of Myxobacterial Corramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Coralmycin Derivatives with Potent Anti-Gram Negative Activity Produced by the Myxobacteria Corallococcus coralloides M23 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of Coralmycins A and B, Potent Anti-Gram Negative Compounds from the Myxobacteria Corallococcus coralloides M23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coralmycin Derivatives with Potent Anti-Gram Negative Activity Produced by the Myxobacteria Corallococcus coralloides M23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. api.pageplace.de [api.pageplace.de]

- 13. apec.org [apec.org]

Application Notes and Protocols: Preparation of Stock Solutions for Antibacterial Agent 185

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 185 is a potent, synthetic small molecule inhibitor targeting bacterial cell division. Its primary mechanism of action is the inhibition of the filamentous temperature-sensitive mutant Z (FtsZ) protein polymerization.[1] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a critical step in bacterial cytokinesis. By disrupting FtsZ assembly, Agent 185 effectively halts bacterial replication, leading to cell death. This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Antibacterial Agent 185 for in-vitro research applications.

Physicochemical Properties and Solubility

Accurate stock solution preparation begins with understanding the agent's physical and chemical properties. The following data for our hypothetical "Antibacterial Agent 185" is provided for procedural calculations.

| Property | Value |

| Chemical Name | 4-(3-methyl-2-oxo-1-benzofuran-5-yl)piperazine-1-carbaldehyde |

| Molecular Formula | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 260.29 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Purity (Typical) | ≥98% (HPLC) |

| CAS Number | 185185-18-5 (Hypothetical) |

Solubility is a critical factor in choosing the appropriate solvent for creating a high-concentration, stable stock solution.[2][3]

| Solvent | Solubility (at 25°C) | Notes |

| DMSO | ≥ 50 mg/mL (≥ 192 mM) | Recommended for primary stock solutions. |

| Ethanol (100%) | ~10 mg/mL (~38 mM) | Use may be required for specific cell lines sensitive to DMSO.[4] |

| Water (Milli-Q) | < 0.1 mg/mL | Considered insoluble. Do not use for primary stock. |

| PBS (pH 7.4) | < 0.1 mg/mL | Considered insoluble. |

Experimental Protocols

Protocol for Preparation of a 50 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution, which can be used to make fresh working solutions for experiments.

Materials:

-

Antibacterial Agent 185 powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses

Calculation: The formula for calculating the required mass of a compound is: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

For a 1 mL stock of 50 mM (0.050 mol/L) solution: Mass (mg) = 0.050 mol/L * 260.29 g/mol * 0.001 L * 1000 mg/g Mass (mg) = 13.01 mg

Procedure:

-

Weighing: In a sterile microcentrifuge tube, accurately weigh 13.01 mg of Antibacterial Agent 185 powder.

-

Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.

-

Dissolution: Cap the tube securely and vortex for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed.

-

Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile, light-protective cryovials.[3]

-

Labeling: Clearly label each aliquot with the agent name, concentration (50 mM), solvent (DMSO), and preparation date.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).

Protocol for Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the primary stock solution in the appropriate cell culture medium or buffer.

Example: Preparing a 100 µM working solution in 10 mL of culture medium.

-

Thaw one aliquot of the 50 mM primary stock solution at room temperature.

-

Use the dilution formula: C₁V₁ = C₂V₂

-

C₁ = 50 mM (50,000 µM)

-

V₁ = ?

-

C₂ = 100 µM

-

V₂ = 10 mL (10,000 µL)

-

-

Calculate V₁: V₁ = (100 µM * 10,000 µL) / 50,000 µM = 20 µL

-

Add 20 µL of the 50 mM stock solution to 10 mL of the cell culture medium.

-

Mix thoroughly by gentle inversion or pipetting before adding to the experimental setup.

Note on Solvent Concentration: The final concentration of DMSO in the working solution will be 0.2% (20 µL / 10,000 µL). Always run a vehicle control (medium with 0.2% DMSO) to account for any solvent effects on the cells.

Visualized Workflows and Pathways

Stock Solution Preparation Workflow

The following diagram outlines the logical flow for preparing a sterile, aliquoted stock solution of Antibacterial Agent 185.

Mechanism of Action: FtsZ Inhibition Pathway

This diagram illustrates the mechanism by which Antibacterial Agent 185 disrupts bacterial cell division.

Safety and Handling

-

Handle Antibacterial Agent 185 powder in a chemical fume hood to avoid inhalation.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, at all times.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

-

As the specific toxicological properties are under investigation, treat this compound as potentially hazardous.

References

Application Notes and Protocols: Determination of Bactericidal vs. Bacteriostatic Activity for Antibacterial Agent 185

For Researchers, Scientists, and Drug Development Professionals

Introduction

The classification of an antibacterial agent as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is a critical step in its preclinical development. This distinction informs the potential therapeutic applications, dosing regimens, and likely efficacy in different clinical scenarios, particularly in immunocompromised patients where a bactericidal effect is often preferred.[1][2]

The primary methods for this determination are the measurement of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The relationship between these two values provides a quantitative measure of the agent's lethal activity.[3][4] An agent is generally considered bactericidal if the MBC to MIC ratio (MBC/MIC) is ≤ 4. An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.[3][5][6]

Time-kill kinetic assays offer a more dynamic view of the antibacterial effect over time, confirming the nature of the activity and providing valuable pharmacokinetic/pharmacodynamic (PK/PD) data.[7]

This document provides detailed protocols for determining the MIC, MBC, and time-kill kinetics of a novel investigational compound, "Antibacterial Agent 185."

Core Concepts: Bactericidal vs. Bacteriostatic

The distinction between bactericidal and bacteriostatic is determined under specific in vitro conditions. A bactericidal agent causes a ≥99.9% (3-log10) reduction in the initial bacterial inoculum, whereas a bacteriostatic agent primarily inhibits growth, which can resume upon removal of the agent.[8][9]

Caption: Logical workflow for classifying an antibacterial agent.

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of Antibacterial Agent 185 that inhibits the visible growth of a target microorganism.[10][11]

Materials:

-

Antibacterial Agent 185 stock solution (of known concentration)

-

Target bacterial strain(s) (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB II)[12]

-

Sterile 96-well microtiter plates[10]

-

Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

-

Spectrophotometer or McFarland turbidity standards (0.5 standard)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 isolated colonies of the target bacterium from a non-selective agar plate (e.g., Tryptic Soy Agar) cultured overnight.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

-

Perform a 1:100 dilution of this adjusted suspension into MHB II to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.[13]

-

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a 2-fold serial dilution of Antibacterial Agent 185 in MHB II within the 96-well plate.

-

Add 100 µL of MHB II to wells 2 through 11 of a designated row.

-

Add 200 µL of the highest concentration of Agent 185 (e.g., 2X the highest desired final concentration) to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no agent). Add 100 µL of MHB II.

-

Well 12 serves as the sterility control (no bacteria). Add 200 µL of MHB II.

-

-

Inoculation:

-

Add 100 µL of the working bacterial inoculum (from step 1) to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[10] Do not add bacteria to the sterility control well (well 12).

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[10]

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Antibacterial Agent 185 at which there is no visible growth (i.e., the first clear well).[13] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Caption: Experimental workflow for MIC determination.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of Antibacterial Agent 185 required to kill ≥99.9% of the initial bacterial inoculum.[9]

Materials:

-

Completed MIC plate from Protocol 3.1

-

Non-selective agar plates (e.g., Tryptic Soy Agar)

-

Sterile micropipettes and tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Subculturing from MIC Plate:

-

Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC concentrations. Also, include the growth control well.

-

Mix the contents of each selected well thoroughly.

-

Aseptically pipette a 100 µL aliquot from each of these wells and spread it evenly onto a separate, clearly labeled agar plate.

-

-

Incubation:

-

Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.

-

-

Reading the MBC:

-

Count the number of colonies (CFU) on each plate.

-

The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU compared to the CFU count from the initial inoculum plated from the growth control well.[9] For example, if the growth control plate has 200 colonies (from an initial inoculum of ~2 x 10³ CFU in the 100 µL plated), a ≥99.9% reduction would mean ≤ 2 colonies.

-

Protocol: Time-Kill Kinetic Assay

Objective: To assess the rate of bacterial killing by Antibacterial Agent 185 over time.[7]

Materials:

-

Same as MIC/MBC protocols, plus:

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Sterile saline or PBS for serial dilutions

-

Timer

Procedure:

-

Preparation:

-

Prepare a standardized bacterial inoculum in MHB II as described in Protocol 3.1, step 1, but in a larger volume (e.g., 50 mL).

-

Prepare flasks/tubes containing MHB II with Antibacterial Agent 185 at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no agent.

-

-

Inoculation and Sampling:

-

Inoculate each flask with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

-

Immediately after inoculation (T=0), remove an aliquot from each flask.

-

Perform a 10-fold serial dilution of the aliquot in sterile saline, plate onto agar, and incubate to determine the initial CFU/mL.

-

Place the flasks in a shaking incubator at 35°C.

-

-

Time-Course Analysis:

-

At subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot from each flask.

-

Perform serial dilutions and plate as in the previous step to determine the viable CFU/mL at each time point.[14]

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each concentration.

-

A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7]

-

A bacteriostatic effect is characterized by an initial inhibition of growth or a slight reduction in CFU/mL (<3-log10), followed by stasis or regrowth.

-

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: MIC and MBC Results for Antibacterial Agent 185

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

|---|---|---|---|---|

| S. aureus ATCC 29213 | ||||

| E. coli ATCC 25922 | ||||

| P. aeruginosa ATCC 27853 |

| Clinical Isolate 1 | | | | |

Table 2: Time-Kill Assay Results (Log10 CFU/mL) for S. aureus

| Time (hours) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |

|---|---|---|---|---|---|

| 0 | |||||

| 2 | |||||

| 4 | |||||

| 6 | |||||

| 8 | |||||

| 24 |

| Log Reduction at 24h | N/A | | | | |

Interpretation of Results

The primary determinant for classification is the MBC/MIC ratio.[15]

-

Bactericidal Activity: An MBC/MIC ratio of ≤ 4 indicates that the concentration required to kill the bacteria is not significantly higher than the concentration needed to inhibit its growth. The time-kill curve will show a ≥3-log10 reduction in viable cell count.

-

Bacteriostatic Activity: An MBC/MIC ratio of > 4 suggests that a much higher concentration of the agent is needed to achieve bacterial killing compared to inhibition. The time-kill curve will show that bacterial growth is halted, but the viable cell count does not drop by ≥3-log10.

It is important to note that this classification can be organism-dependent, and an agent may be bactericidal against one species and bacteriostatic against another.[8]

References

- 1. droracle.ai [droracle.ai]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. idstewardship.com [idstewardship.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drgermophile.com [drgermophile.com]

- 7. emerypharma.com [emerypharma.com]

- 8. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. actascientific.com [actascientific.com]

- 15. microbe-investigations.com [microbe-investigations.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Precipitation of Antibacterial Agent 185

Welcome to the technical support center for Antibacterial Agent 185. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of Antibacterial Agent 185 in aqueous solutions during laboratory experiments. As "Antibacterial Agent 185" refers to novel antimicrobial peptides (AMPs) such as WW-185 and GV185, this guide focuses on the principles of peptide solubility and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is Antibacterial Agent 185 and why is it prone to precipitation?

A1: Antibacterial Agent 185 represents a class of synthetic antimicrobial peptides (AMPs). Like many peptides, its solubility in aqueous solutions is highly dependent on its specific amino acid sequence, which dictates its overall charge, isoelectric point (pI), and hydrophobicity. Precipitation often occurs when the solution conditions (e.g., pH, salt concentration, temperature) are not optimal for that specific peptide, causing the peptide molecules to aggregate and fall out of solution. For instance, peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge.